N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-6-7-14(2)16(11-13)22-18(27)12-28-19-9-8-17-23-24-20(26(17)25-19)15-5-3-4-10-21-15/h3-11H,12H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYVNACTXMKVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of pyridazine-3-hydrazine with a nitrile or carbonyl compound. For example:
- Hydrazine intermediate : Pyridazine-3-hydrazine is prepared by treating 3-chloropyridazine with hydrazine hydrate under reflux in ethanol.
- Cyclization : Reaction with trimethylsilyl cyanide (TMSCN) in acetic acid facilitates triazole ring formation, yielding 6-chloro-triazolo[4,3-b]pyridazine.
Reaction Conditions :
- Solvent: Ethanol or acetic acid.
- Temperature: 80–100°C.
- Time: 12–24 hours.
Thioacetamide Side Chain Installation
The 6-chloro group undergoes nucleophilic substitution with a thiol-containing acetamide:
- Synthesis of N-(2,5-dimethylphenyl)mercaptoacetamide :
- SNAr Reaction :
Key Challenges :
- Thiol oxidation necessitates inert conditions (N2/Ar).
- Steric hindrance from the 2,5-dimethylphenyl group may require elevated temperatures (80°C).
Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of heterocycle and thiol |
| Base | K2CO3 (2 equiv) | Balances nucleophilicity and side reactions |
| Temperature | 60–80°C | Accelerates substitution without decomposition |
| Reaction Time | 6–8 hours | Completes displacement while minimizing byproducts |
Side Reactions :
- Overalkylation at the triazolo nitrogen.
- Oxidation of thioether to sulfone (mitigated by degassing solvents).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 390.47 g/mol | HRMS |
| LogP | 2.8 | XLogP3-AA |
| Topological PSA | 110 Ų | Computed |
Challenges and Alternative Approaches
Alternative Route :
- Ullmann Coupling : For direct C–S bond formation using CuI catalyst, though yields are lower (40–50%).
- One-Pot Synthesis : Sequential cyclization and substitution reduces purification steps but requires precise stoichiometry.
Scalability Issues :
- Palladium catalysts increase cost for large-scale production.
- Thiol handling necessitates specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent variations and heterocyclic frameworks:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Influence: The target compound’s triazolo[4,3-b]pyridazine core is distinct from triazolo[1,5-a]pyrimidine (flumetsulam) and triazine (triaziflam). Oxadixyl’s oxazolidinone-acetamide structure emphasizes the role of oxygen-containing heterocycles in fungicidal activity, whereas the sulfur atom in the target compound’s sulfanyl group could improve lipophilicity or redox activity.
Substituent Effects: The 2,5-dimethylphenyl group in the target compound differs from the 2,6-dimethylphenyl in oxadixyl. Fluorine substituents in flumetsulam and triaziflam are associated with enhanced metabolic stability and target affinity. The absence of fluorine in the target compound suggests its activity (if any) may rely on alternative substituents like the pyridin-2-yl group, which could participate in hydrogen bonding or metal coordination.
Biological Activity Trends: Flumetsulam (triazolo-pyrimidine) and triaziflam (triazine) are herbicides, while oxadixyl (acetamide-oxazolidinone) is a fungicide.
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety and a sulfanyl acetamide group. Its chemical formula is , indicating the presence of nitrogen and sulfur, which are often associated with biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
The above data indicates that related compounds exhibit promising cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting that this compound may possess similar properties .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met. Inhibitors targeting c-Met have been shown to induce apoptosis in cancer cells and inhibit tumor growth:
- C-Met Inhibition : Studies indicate that certain derivatives exhibit IC50 values comparable to known inhibitors like Foretinib, suggesting potent activity against c-Met kinase .
3. Antimicrobial Activity
There is also emerging evidence regarding the antimicrobial properties of compounds containing similar structural motifs. For example:
- Antifungal and Antibacterial Properties : Compounds with triazole or pyridazine rings have demonstrated activity against various pathogens in vitro. The exact efficacy can vary based on structural modifications .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against multiple cancer cell lines using MTT assays. The results showed that many derivatives had IC50 values below 5 μM, indicating significant potency .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in cancer treatment protocols. Results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls.
Q & A
Q. What are the standard synthetic routes for preparing N-(2,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the triazolopyridazine core and subsequent coupling with the sulfanylacetamide moiety. Key steps include:
- Core synthesis : Cyclocondensation of pyridazine derivatives with hydrazines to form the triazolo[4,3-b]pyridazine scaffold .
- Coupling reactions : Thiol-ether linkage formation between the triazolopyridazine core and the acetamide group under basic conditions (e.g., NaOH in DMSO) .
- Optimization : Reaction temperature (60–80°C), solvent choice (e.g., DMF for solubility), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) are critical for yield enhancement .
- Purification : High Performance Liquid Chromatography (HPLC) is used to isolate the final product with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of the pyridinyl, triazolo, and acetamide groups. Aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.3 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C22H20N6OS) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereoelectronic effects in the triazolo-pyridazine core and sulfanyl linkage .
- HPLC : Monitors purity and stability under accelerated degradation conditions (e.g., pH 3–9 buffers) .
Q. What preliminary biological assays are recommended to assess this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) due to the compound’s heterocyclic motifs .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Solubility and permeability : Employ shake-flask methods (aqueous/organic phases) and Caco-2 cell models to predict bioavailability .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities with target proteins (e.g., kinase ATP-binding pockets). Pyridinyl and triazolo groups often show π-π stacking with aromatic residues .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups on the phenyl ring) with biological activity using ML algorithms (Random Forest, SVM) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic interactions .
Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting synthesis yields. Central composite designs optimize conditions .
- Meta-analysis : Compare biological datasets using standardized protocols (e.g., NIH Assay Guidance Manual) to control for assay variability (e.g., cell line passage number, incubation time) .
- Isotopic labeling : Use 13C-labeled intermediates to trace byproduct formation during coupling reactions .
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and target interactions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : The pyridin-2-yl group enhances electrophilicity at the triazolo N-atom, facilitating nucleophilic attacks (e.g., in kinase inhibition) .
- Steric hindrance : 2,5-Dimethylphenyl substituents reduce rotational freedom, stabilizing planar conformations critical for DNA intercalation assays .
- Hammett analysis : Quantify substituent effects on reaction rates (e.g., SNAr reactions) using σ values to predict regioselectivity .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to oxidative (H2O2), thermal (40–60°C), and photolytic (UV light) stress. Monitor degradation via LC-MS to identify labile sites (e.g., sulfanyl linkage) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC-MS/MS .
- pH-rate profiling : Determine hydrolysis kinetics in buffers (pH 1–13) to map acid/base-sensitive regions (e.g., acetamide cleavage at pH < 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
